molecular formula C4H5Cl2NO B2489819 2-(Chloromethyl)-1,3-oxazole;hydrochloride CAS No. 2580223-74-9

2-(Chloromethyl)-1,3-oxazole;hydrochloride

Cat. No. B2489819
CAS RN: 2580223-74-9
M. Wt: 153.99
InChI Key: UPVLGAIHYMSXPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chloromethylated oxazoles, including compounds similar to 2-(chloromethyl)-1,3-oxazole;hydrochloride, typically involves the chloromethylation of 1,3-oxazole derivatives. For instance, Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diaryloxazoles as reactive scaffolds for synthetic elaboration at the 2-position, utilizing substitution reactions to prepare a variety of substituted oxazoles (Patil & Luzzio, 2016).

Molecular Structure Analysis

The molecular structure of chloromethyl oxazole derivatives has been studied using various spectroscopic and analytical techniques. For example, Chekhlov et al. (1991) investigated the structure of a related compound, 2-chloromethyl-2λ5-2,2′(3H,3′H)-spirobis[1,3,2-benzoxazaphosphole], through X-ray diffraction, revealing detailed insights into the molecular geometry and electronic structure (Chekhlov, Bovin, & Tsvetkov, 1991).

Chemical Reactions and Properties

Chloromethyl oxazoles participate in a variety of chemical reactions due to the reactive chloromethyl group attached to the oxazole ring. These reactions include substitution reactions, where the chloromethyl group can be replaced with different nucleophiles, leading to the formation of new chemical bonds. Capriati et al. (2002) described the metalation of 2-chloromethyl-2-oxazolines, demonstrating the synthetic utility of such compounds in preparing functionalized cyclopropanes and derivatives (Capriati, Florio, Luisi, & Rocchetti, 2002).

Scientific Research Applications

Therapeutic Potential of Oxazole Scaffold

Oxazoles, including structures similar to "2-(Chloromethyl)-1,3-oxazole hydrochloride," exhibit a wide range of pharmacological activities. These activities span across anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory agents, among others. The oxazole scaffold's pharmacological actions are primarily mediated through interactions with enzymes or receptors associated with specific diseases, making it a versatile ligand for molecular targeting. The synthetic flexibility of oxazoles allows for the development of novel therapeutic agents with significant clinical relevance (Kaur et al., 2018).

Advances in Triazole Synthesis

Although focusing on triazoles rather than oxazoles, the advances in eco-friendly synthesis methods for triazoles highlight the broader interest in heterocyclic compounds. The eco-friendly synthesis approaches, including the use of microwave irradiation and various green catalysts, demonstrate the chemical community's commitment to sustainable practices. These methodologies can potentially be applied to the synthesis of oxazole derivatives, promoting efficient, sustainable, and high-yield production processes (de Souza et al., 2019).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and chemical properties of 4-phosphorylated derivatives of 1,3-azoles, including oxazoles, have been extensively studied. These derivatives exhibit diverse biological activities such as insecticidal, anti-blastic, sugar-lowering, and anti-exudative effects. The comprehensive study of these compounds over the last three decades underscores the importance of 1,3-azole rings in the development of synthetic drugs and highlights the potential for innovative applications in agriculture and medicine (Abdurakhmanova et al., 2018).

Corrosion Inhibition Properties

1,2,3-Triazole derivatives, while structurally distinct from 2-(Chloromethyl)-1,3-oxazole hydrochloride, underscore the utility of heterocyclic compounds in applications beyond pharmacology. These derivatives have been identified as effective corrosion inhibitors for various metals and alloys, highlighting the potential of heterocyclic compounds in material science and industrial applications. The environmentally friendly and non-toxic nature of these compounds further emphasizes their value in sustainable technologies (Hrimla et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and the nature of its degradation products. Chlorinated compounds can be hazardous and should be handled with care .

Future Directions

The future directions for this compound would depend on its applications. It could be explored for use in various fields such as pharmaceuticals, agrochemicals, or materials science .

properties

IUPAC Name

2-(chloromethyl)-1,3-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO.ClH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVLGAIHYMSXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)oxazole hydrochloride

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